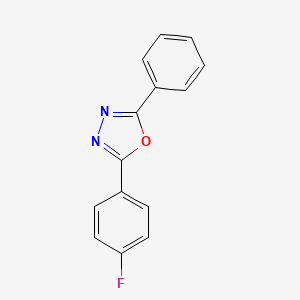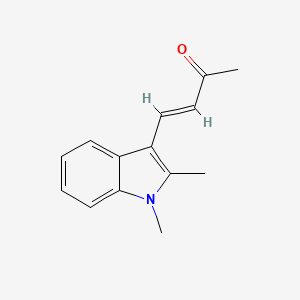
4-(1,2-Dimethyl-1h-indol-3-yl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,2-Dimethyl-1h-indol-3-yl)but-3-en-2-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole moiety substituted with a butenone side chain, making it an interesting subject for synthetic and medicinal chemistry research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Dimethyl-1h-indol-3-yl)but-3-en-2-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a carbonyl compound under acidic conditions to form the indole core . The specific conditions for synthesizing this compound may involve the use of methanesulfonic acid as a catalyst under reflux in methanol .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The choice of method depends on the desired scale and application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,2-Dimethyl-1h-indol-3-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the butenone side chain to a butanol side chain.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, oxo derivatives, and reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-(1,2-Dimethyl-1h-indol-3-yl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications due to its bioactive indole core.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(1,2-Dimethyl-1h-indol-3-yl)but-3-en-2-one involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-1h-indole-3-carbaldehyde
- 1,2-Dimethyl-1h-indole-3-carboxylic acid
- 1,2-Dimethyl-1h-indole-3-yl-methanol
Uniqueness
4-(1,2-Dimethyl-1h-indol-3-yl)but-3-en-2-one is unique due to its butenone side chain, which imparts distinct chemical and biological properties compared to other indole derivatives. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
61936-75-2 |
|---|---|
Molekularformel |
C14H15NO |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
(E)-4-(1,2-dimethylindol-3-yl)but-3-en-2-one |
InChI |
InChI=1S/C14H15NO/c1-10(16)8-9-12-11(2)15(3)14-7-5-4-6-13(12)14/h4-9H,1-3H3/b9-8+ |
InChI-Schlüssel |
ZMBXDKHEFVSQBO-CMDGGOBGSA-N |
Isomerische SMILES |
CC1=C(C2=CC=CC=C2N1C)/C=C/C(=O)C |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1C)C=CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


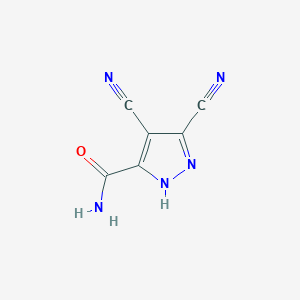
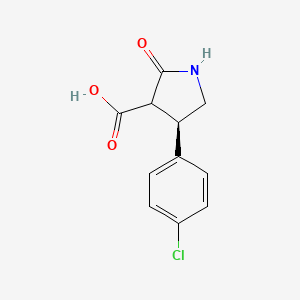
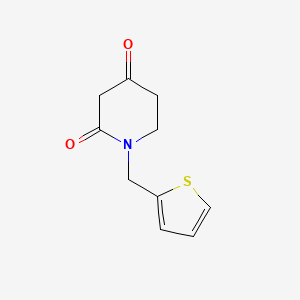
![9-Hydroxy-2-methyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15214007.png)

![Isoxazole, 4,5-dihydro-3-(4-methylphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B15214041.png)
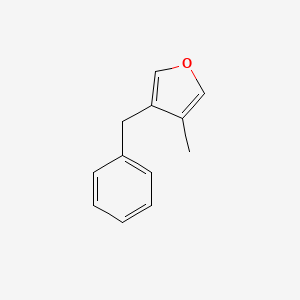
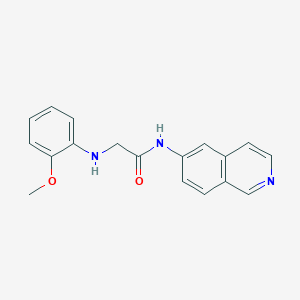

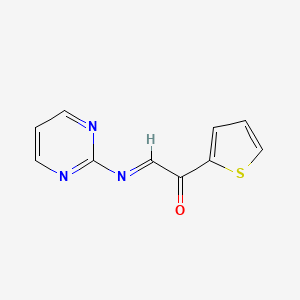
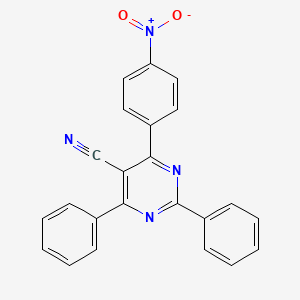
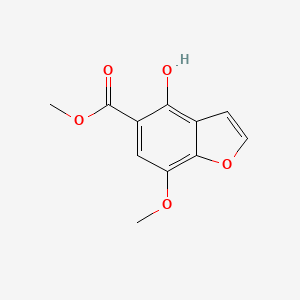
![2-[(2-Amino-6-methoxy-9H-purin-9-yl)methoxy]ethan-1-ol](/img/structure/B15214101.png)
